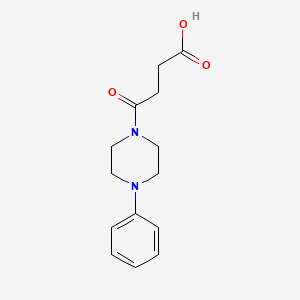

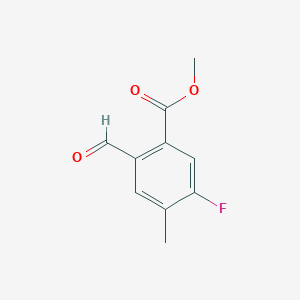

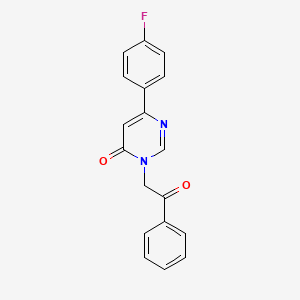

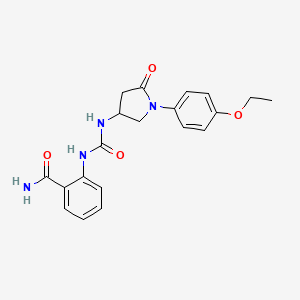

![molecular formula C14H20N2O3S2 B2746928 N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(thiophen-3-yl)acetamide CAS No. 2034267-18-8](/img/structure/B2746928.png)

N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(thiophen-3-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

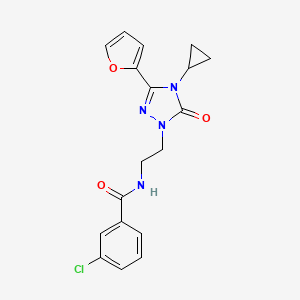

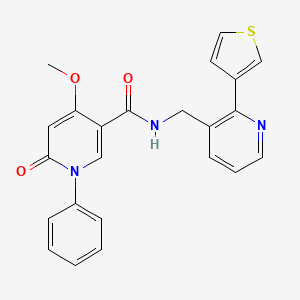

The compound “N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(thiophen-3-yl)acetamide” is a complex organic molecule. It contains an azabicyclo[3.2.1]octane ring, which is a type of bicyclic compound containing nitrogen. The molecule also features a thiophen-3-yl group, which is a five-membered aromatic ring with one sulfur atom, and a methylsulfonyl group, which is a sulfur-containing group attached to a methyl group .

Synthesis Analysis

The synthesis of such a compound would likely be complex due to the presence of the azabicyclo[3.2.1]octane ring and the thiophen-3-yl group. Molecules with trans-fused bicyclo[3.3.0]octane ring systems are very difficult to synthesize, and there are very few approaches to access them .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The azabicyclo[3.2.1]octane ring would likely be a key structural feature, contributing to the overall shape and properties of the molecule .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present in the molecule. The azabicyclo[3.2.1]octane ring, the thiophen-3-yl group, and the methylsulfonyl group could all potentially participate in chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role in determining properties like solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación

Synthesis of Natural Products

The compound’s structure is conducive to synthesizing natural products, particularly those with highly strained trans-fused bicyclo[3.3.0]octane ring systems . These natural products are often difficult to synthesize due to high strain energy, and the compound can serve as a key intermediate in their construction.

Tropane Alkaloids Synthesis

It plays a critical role in the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the family of tropane alkaloids . These alkaloids have a wide array of biological activities, making the compound valuable for medicinal chemistry.

Drug Discovery

The unique structure of the compound makes it a significant player in drug discovery. It has been applied as a key synthetic intermediate in several total syntheses , and its nitrogen-containing heterocycle is particularly interesting from a pharmaceutical perspective.

Pharmacological Research

Due to its structural similarity to compounds that exhibit affinity for neuronal nicotinic acetylcholine receptors, it has potential applications in pharmacological research . This could lead to the development of new treatments for neurological conditions.

Biomass Valorization

The compound’s scaffold is being explored for the valorization of biomass-derived compounds through photochemical transformations . This application is part of a broader effort to develop sustainable chemical processes.

Development of Synthetic Methodologies

Researchers are investigating the compound for its role in the development of new synthetic methodologies, including palladium-catalyzed reactions of aziridines . This could lead to more efficient and versatile chemical syntheses.

Nematicidal Activity

There is research into the nematicidal activity of derivatives of this compound, which could be used to control nematode infestations in agriculture .

Total Synthesis of Structurally Complex Molecules

The compound is a valuable intermediate in the total synthesis of structurally complex molecules, which has implications for the synthesis of bioactive molecules and the exploration of new chemical spaces .

Mecanismo De Acción

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would be related to how it interacts with biological targets in the body. Unfortunately, without more specific information, it’s difficult to predict the mechanism of action .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)-2-thiophen-3-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3S2/c1-21(18,19)16-12-2-3-13(16)8-11(7-12)15-14(17)6-10-4-5-20-9-10/h4-5,9,11-13H,2-3,6-8H2,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXBMNEHAVVMRQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1C2CCC1CC(C2)NC(=O)CC3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(thiophen-3-yl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Methyl-6-(4-methylphenyl)-2-(2-morpholin-4-ylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2746847.png)

![N-(1,3-benzothiazol-2-yl)-2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2746855.png)

![N-cyclopentyl-2-({7-[(4-fluorophenyl)methyl]-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide](/img/structure/B2746859.png)

![3-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2746864.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)cyclopropanesulfonamide](/img/structure/B2746865.png)

![3-(4-ethoxyphenyl)-2-((3-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2746866.png)

![1-(3-butyl-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone](/img/structure/B2746868.png)